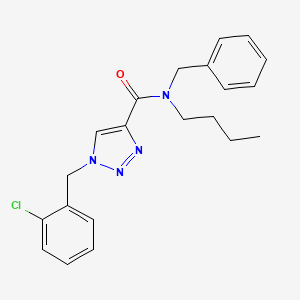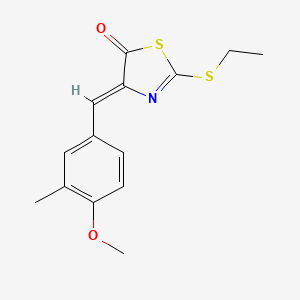
N-benzyl-N-butyl-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-butyl-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as BCTC, is a chemical compound that belongs to the class of triazole carboxamides. It has been extensively studied for its potential use as a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1).
作用機序
N-benzyl-N-butyl-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide acts as a selective TRPV1 antagonist by binding to the channel and preventing the influx of calcium ions, which are responsible for the activation of the channel. This results in the inhibition of TRPV1-mediated responses, such as pain and inflammation.
Biochemical and Physiological Effects:
N-benzyl-N-butyl-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as arthritis. N-benzyl-N-butyl-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been reported to have no significant effect on body temperature, blood pressure, or heart rate, indicating that it may have a favorable safety profile.
実験室実験の利点と制限
N-benzyl-N-butyl-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a potent and selective TRPV1 antagonist that has been extensively studied in vitro and in vivo. It has been shown to have a favorable safety profile and may have potential therapeutic applications for the treatment of pain and inflammatory diseases. However, N-benzyl-N-butyl-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a relatively new compound and its long-term safety and efficacy have not been fully evaluated.
将来の方向性
Future research on N-benzyl-N-butyl-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide should focus on evaluating its long-term safety and efficacy in animal models and clinical trials. Additionally, the potential use of N-benzyl-N-butyl-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide in combination with other drugs for the treatment of pain and inflammatory diseases should be explored. The development of more potent and selective TRPV1 antagonists based on the structure of N-benzyl-N-butyl-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide may also be a promising avenue for future research.
合成法
The synthesis of N-benzyl-N-butyl-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-chlorobenzylamine with benzyl isocyanate, followed by the reaction of the resulting product with butylamine. The final product is obtained by reacting the intermediate with triazole-4-carboxylic acid. The synthesis of N-benzyl-N-butyl-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been reported in several studies and has been optimized for high yield and purity.
科学的研究の応用
N-benzyl-N-butyl-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential use as a selective TRPV1 antagonist. TRPV1 is a non-selective cation channel that is expressed on sensory neurons and is involved in the perception of pain, heat, and inflammation. N-benzyl-N-butyl-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit TRPV1-mediated responses in vitro and in vivo, making it a potential therapeutic agent for the treatment of pain and inflammatory diseases.
特性
IUPAC Name |
N-benzyl-N-butyl-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O/c1-2-3-13-25(14-17-9-5-4-6-10-17)21(27)20-16-26(24-23-20)15-18-11-7-8-12-19(18)22/h4-12,16H,2-3,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJHZUHOAIDGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4955665.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4955673.png)
![3-[5-(3-{[(2-methoxyphenoxy)acetyl]amino}phenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B4955688.png)

![(3aS*,5S*,9aS*)-5-(2-fluoro-4-methoxyphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4955692.png)
![8-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4955713.png)
![3-ethyl-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4955720.png)
![propyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4955725.png)

![10-benzoyl-11-(4-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955737.png)
![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4955742.png)
![5-(4-tert-butylphenyl)-3-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B4955753.png)

